molecular formula C20H18N2O3S2 B2663549 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylthio)butanamide CAS No. 922924-91-2

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylthio)butanamide

Cat. No.: B2663549
CAS No.: 922924-91-2
M. Wt: 398.5
InChI Key: YNBLYDSEPYEUJR-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylthio)butanamide is a complex organic compound that features a combination of benzodioxole, thiazole, and phenylthio groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylthio)butanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzodioxole Group: This step might involve the coupling of a benzodioxole derivative with the thiazole intermediate.

    Attachment of the Phenylthio Group: This could be done via a nucleophilic substitution reaction where a phenylthiol reacts with a suitable leaving group on the butanamide backbone.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylthio)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanamide can be reduced to an alcohol.

    Substitution: The benzodioxole and thiazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylthio)butanamide may have applications in several fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylthio)butanamide would depend on its specific biological target. Generally, such compounds might:

    Interact with Enzymes: Inhibit or activate specific enzymes.

    Bind to Receptors: Modulate receptor activity.

    Affect Cellular Pathways: Influence signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylthio)acetamide: Similar structure but with an acetamide group.

    N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylthio)propionamide: Similar structure but with a propionamide group.

Uniqueness

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylthio)butanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c23-19(7-4-10-26-15-5-2-1-3-6-15)22-20-21-16(12-27-20)14-8-9-17-18(11-14)25-13-24-17/h1-3,5-6,8-9,11-12H,4,7,10,13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBLYDSEPYEUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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